molecular formula C14H21IN2 B13712564 2-[(Diethylamino)methyl-13C]indole Methiodide

2-[(Diethylamino)methyl-13C]indole Methiodide

Cat. No.: B13712564
M. Wt: 345.23 g/mol
InChI Key: PMUUOTFJORSRNQ-FODPCKPSSA-M
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Description

2-[(Diethylamino)methyl-13C]indole Methiodide is a biochemical compound used primarily in proteomics research. It is an indole derivative with a 13C-labeled diethylamino methyl group at the 2-position of the indole ring. This compound is valuable for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, the synthesis would be scaled up from laboratory methods, ensuring the purity and yield are maintained. This might involve optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl-13C]indole Methiodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydroindole derivative .

Scientific Research Applications

2-[(Diethylamino)methyl-13C]indole Methiodide is used in various scientific research applications, including:

    Chemistry: Studying the metabolism and pharmacokinetics of indole-containing compounds.

    Biology: Investigating the biodistribution of indole derivatives in living systems.

    Medicine: Researching drug-drug interactions, drug metabolism, and drug transport.

    Industry: Used as a tracer in biochemical and pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl-13C]indole Methiodide involves its role as a stable isotope-labeled compound. The 13C label allows researchers to track the compound’s metabolism, pharmacokinetics, and biodistribution in living systems. This compound can interact with various molecular targets and pathways, providing insights into the behavior of indole-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diethylamino)methyl-13C]indole Methiodide is unique due to its 13C label, which makes it particularly useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis .

Properties

Molecular Formula

C14H21IN2

Molecular Weight

345.23 g/mol

IUPAC Name

diethyl-(1H-indol-2-yl(113C)methyl)-methylazanium;iodide

InChI

InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1/i11+1;

InChI Key

PMUUOTFJORSRNQ-FODPCKPSSA-M

Isomeric SMILES

CC[N+](C)(CC)[13CH2]C1=CC2=CC=CC=C2N1.[I-]

Canonical SMILES

CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-]

Origin of Product

United States

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